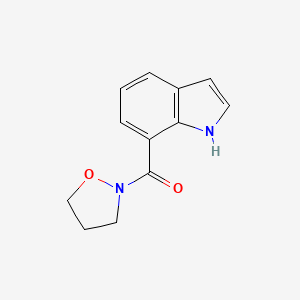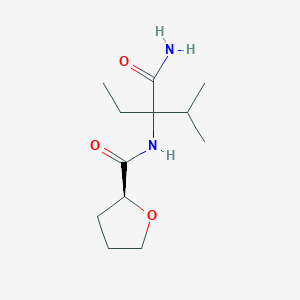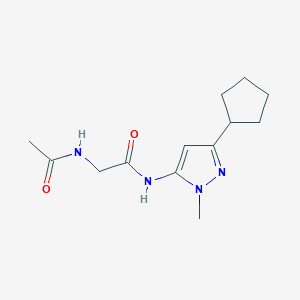
1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone, also known as Indoxybol, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound belongs to the class of oxazolidinones and is characterized by its unique chemical structure, which consists of an indole ring and an oxazolidinone moiety. In
Wirkmechanismus
The mechanism of action of 1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, by activating caspase enzymes. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In the brain, this compound has been found to reduce oxidative stress and inflammation, which are thought to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone is its versatility in various scientific research applications. The compound has been shown to have potential as an anticancer agent, a neuroprotective agent, an antibacterial and antiviral agent, and an immune modulator. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Zukünftige Richtungen
There are numerous future directions for research on 1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to understand the mechanism of action of this compound and its potential side effects. Other potential future directions include investigating the use of this compound as an immune modulator and as a treatment for neurodegenerative diseases. Overall, this compound holds great promise as a novel organic compound with potential applications in various scientific research fields.
Synthesemethoden
The synthesis of 1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone involves the condensation of indole-7-carbaldehyde and N-benzyl-2-bromoacetamide in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a white solid in good yield. The purity and identity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone has shown promising results in various scientific research applications, particularly in the field of drug discovery and development. The compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its neuroprotective properties, as it has been found to reduce oxidative stress and inflammation in the brain. Other potential applications of this compound include its use as an antibacterial and antiviral agent, as well as its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(14-7-2-8-16-14)10-4-1-3-9-5-6-13-11(9)10/h1,3-6,13H,2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBFKIDBTXWVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)

![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
![4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)
![4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)
![Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate](/img/structure/B7648397.png)
![4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648401.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-1-propylpyrazole-4-carboxamide](/img/structure/B7648406.png)
![4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648410.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]-(1,2-oxazolidin-2-yl)methanone](/img/structure/B7648424.png)

![3-amino-N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]pyrazine-2-carboxamide](/img/structure/B7648429.png)
![2-[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-3-yl]acetamide](/img/structure/B7648433.png)